molecular formula C8H4N2O5 B12343460 5-nitro-4aH-3,1-benzoxazine-2,4-dione

5-nitro-4aH-3,1-benzoxazine-2,4-dione

Cat. No.: B12343460
M. Wt: 208.13 g/mol
InChI Key: NWPBZKWPEKATAN-UHFFFAOYSA-N
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Description

5-Nitro-4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound featuring a benzoxazine core fused with a dione moiety and a nitro substituent at the 5-position. This structure imparts unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula

C8H4N2O5

Molecular Weight

208.13 g/mol

IUPAC Name

5-nitro-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4N2O5/c11-7-6-4(9-8(12)15-7)2-1-3-5(6)10(13)14/h1-3,6H

InChI Key

NWPBZKWPEKATAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)OC(=O)C2C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-4aH-3,1-benzoxazine-2,4-dione typically involves the nitration of isatoic anhydride. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to ensure the selective nitration at the desired position on the benzoxazine ring .

Industrial Production Methods

Industrial production of 5-nitro-4aH-3,1-benzoxazine-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-4aH-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-nitro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Core Heterocycle and Substituent Positioning

  • Thiazolidine-2,4-dione (): Features a five-membered ring with sulfur at position 1. Substituents at C-5 (e.g., 3-methoxybenzylidene in compound 1d ) significantly enhance lipoxygenase (LOX) inhibition (84.2%) compared to unmodified derivatives. The nitro group in 5-nitro-benzoxazine-dione may similarly enhance bioactivity through electronic effects .
  • Benzimidazole-4,7-dione (): Contains a fused benzene-imidazole system. Substituents like 4-chlorophenyl (compound 6a ) influence solubility and crystallinity, suggesting that the nitro group in 5-nitro-benzoxazine-dione could affect its physical stability .
  • Pyran-2,4-dione (): A six-membered oxygen-containing ring. C2-symmetrical bis-derivatives exhibit polar characteristics (dipole moment up to 6.23 D), highlighting how the benzoxazine core’s aromaticity might reduce polarity compared to pyran-diones .

Key Structural Differences

Compound Class Core Structure Key Substituent Positions Notable Features
5-Nitro-benzoxazine-dione Benzoxazine + dione Nitro at C-5 Enhanced electrophilicity, fused aromatic system
Thiazolidine-2,4-dione 5-membered S-ring Varied at C-5 High LOX inhibition (84.2% for 1d )
Benzimidazole-4,7-dione Fused benzene-imidazole Halogens at C-2 (e.g., Cl in 6a ) Improved crystallinity via halogen interactions
Pyran-2,4-dione 6-membered O-ring β-enamino groups High dipole moments (e.g., 6.23 D in 2a )

Nitro Group Incorporation

  • Thiazolidine-2,4-diones (): Synthesized via Knoevenagel condensation, where nitrobenzylidene substituents are introduced at C-5. Similar strategies could apply to 5-nitro-benzoxazine-dione .
  • Benzimidazole-diones (): Oxidative cyclization with hydrogen peroxide under reflux mirrors conditions that might stabilize nitro-containing intermediates in benzoxazine-dione synthesis .

Challenges and Innovations

  • Stability : highlights the instability of diamine intermediates in nitro-reduction pathways, suggesting that nitro-benzoxazine-dione’s synthesis may require careful handling of reactive intermediates .

Activity Profiles

  • LOX Inhibition : Thiazolidine-2,4-diones with electron-withdrawing substituents (e.g., 1d ) achieve 84.2% inhibition, outperforming Trolox (62.3%). The nitro group in benzoxazine-dione may similarly enhance LOX targeting .
  • Anti-Inflammatory Potential: Bis-oxadiazoles with nitro groups () show anti-inflammatory activity, implying that nitro-benzoxazine-dione’s aromatic core could synergize with nitro for similar effects .
  • Safety Considerations : Thiazolidine-2,4-diones like Rosiglitazone faced safety issues, but C-5 modifications (e.g., SD-1 in ) reduced toxicity. The nitro group in benzoxazine-dione may require similar evaluation for cardiovascular or oncogenic risks .

Computational Predictions

  • Docking Studies : Thiazolidine-2,4-diones interact with PPAR-γ via Gly283 and Leu270. The nitro group’s electronic effects in benzoxazine-dione could modulate similar interactions, warranting in silico validation .

Physical and Material Properties

  • Crystallography: Pyran-2,4-diones () stabilize via H...H and O...H interactions. Benzoxazine-dione’s fused ring may favor π-stacking, altering crystal packing compared to non-aromatic diones .
  • Dipole Moments : Pyran-dione 2a has a dipole moment of 6.23 D, while benzoxazine-dione’s aromaticity may reduce polarity, impacting solubility and formulation .

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